Bis(2-hydroxyethyl)methyloleylammonium chloride
Overview
Description
Bis(2-hydroxyethyl)methyloleylammonium chloride is a quaternary ammonium compound with the molecular formula C23H48ClNO2 . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Scientific Research Applications
Bis(2-hydroxyethyl)methyloleylammonium chloride is utilized in several scientific research fields:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions.
Biology: Employed in cell culture studies to enhance cell membrane permeability.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Applied in the formulation of personal care products, detergents, and fabric softeners.
Safety and Hazards
When handling Bis(2-hydroxyethyl)methyloleylammonium chloride, it’s important to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound. If swallowed, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It’s incompatible with strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)methyloleylammonium chloride typically involves the reaction of oleylamine with ethylene oxide and methyl chloride . The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Solvents: Organic solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of oleylamine, ethylene oxide, and methyl chloride.
Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.
Purification: Using distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)methyloleylammonium chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products
Oxidation: Produces oxides and hydroxides.
Reduction: Yields secondary amines and alcohols.
Substitution: Forms various substituted ammonium compounds.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)methyloleylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, increasing membrane permeability and leading to cell lysis in microbial cells . This action is primarily due to its amphiphilic nature, allowing it to integrate into lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl)oleylmethylammonium chloride
- Quaternary ammonium compounds, C12-18-alkylbis(hydroxyethyl)methyl, chlorides
Uniqueness
Bis(2-hydroxyethyl)methyloleylammonium chloride stands out due to its specific oleyl group, which imparts unique hydrophobic and hydrophilic balance, making it particularly effective as a surfactant and antimicrobial agent .
Properties
IUPAC Name |
bis(2-hydroxyethyl)-methyl-[(Z)-octadec-9-enyl]azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;/h10-11,25-26H,3-9,12-23H2,1-2H3;1H/q+1;/p-1/b11-10-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRXPPLNXDVMKG-GMFCBQQYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051818 | |
Record name | (9Z)-N,N-Bis(2-hydroxyethyl)-N-methyloctadec-9-en-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Octadecen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18448-65-2 | |
Record name | 9-Octadecen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (9Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18448-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-hydroxyethyl)methyloleylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018448652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (9Z)-N,N-Bis(2-hydroxyethyl)-N-methyloctadec-9-en-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(hydroxyethyl)methyloleylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-HYDROXYETHYL)METHYLOLEYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S60CWT57P0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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